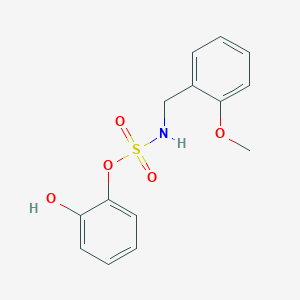
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is a chemical compound with the molecular formula C14H15NO5S. It is known for its unique structure, which includes a sulfamate group attached to a hydroxyphenyl and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 2-methoxybenzyl chloride in the presence of a sulfamating agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The hydroxyphenyl and methoxybenzyl groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyphenyl-N-(2-chlorobenzyl)sulfamate
- 2-hydroxyphenyl-N-(2-fluorobenzyl)sulfamate
- 2-hydroxyphenyl-N-(2-nitrobenzyl)sulfamate
Uniqueness
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWROMBDORHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

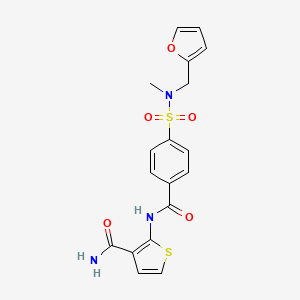
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)
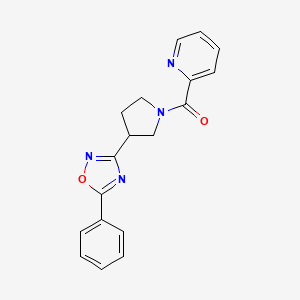

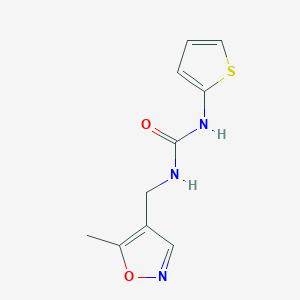

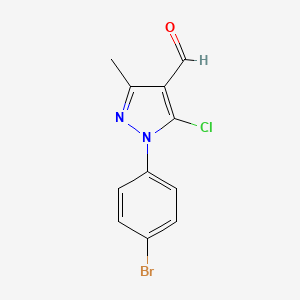
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

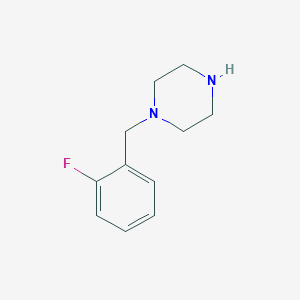
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
